molecular formula C10H13NO2 B026725 N-(2-hydroxyphenyl)-2-methylpropanamide

N-(2-hydroxyphenyl)-2-methylpropanamide

Cat. No.: B026725
M. Wt: 179.22 g/mol
InChI Key: HFHKGYSSGAHTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2-methylpropanamide is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic preparation of N-(2-hydroxyphenyl)-2-methylpropanamide involves acetylation of 2-aminophenol. Here’s a common synthetic route:

Industrial Production Methods: this compound is not produced industrially in large quantities. it serves as an intermediate in the synthesis of pharmaceutical compounds .

Chemical Reactions Analysis

Reactions:

    Acetylation: The compound undergoes acetylation, replacing the amino group with an acetyl group.

    Hydrolysis: N-(2-hydroxyphenyl)-2-methylpropanamide can be hydrolyzed back to 2-aminophenol under acidic conditions.

Common Reagents and Conditions:

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base (such as pyridine).

    Hydrolysis: Dilute acid (e.g., hydrochloric acid).

Major Products: The major product of acetylation is this compound itself.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-methylpropanamide finds applications in:

Mechanism of Action

The exact mechanism of action for N-(2-hydroxyphenyl)-2-methylpropanamide is not well-documented. its acetylation reaction suggests that it may modify biological molecules by acetylating functional groups.

Comparison with Similar Compounds

N-(2-hydroxyphenyl)-2-methylpropanamide is unique due to its specific substitution pattern. Similar compounds include acetanilide and other acetylated phenols.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHKGYSSGAHTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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